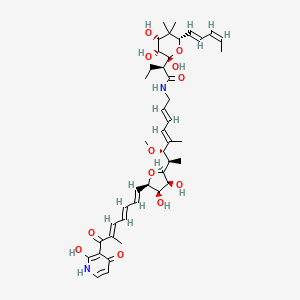
KIRROMYCINE
Vue d'ensemble
Description
Kirromycin is an antibiotic produced by Streptomyces collinus Tu 365 . It acts as a bacterial protein synthesis inhibitor by immobilizing the elongation factor Tu (EF-Tu) on the elongating ribosome .
Synthesis Analysis
The biosynthetic pathway of Kirromycin has been elucidated and it is synthesized via a unique combination of trans-/cis-AT type I polyketide synthases and non-ribosomal peptide synthetases (PKS I/NRPS) . The genes encoding tailoring enzymes KirM, KirHVI, KirOI, and KirOII, and the putative crotonyl-CoA reductase/carboxylase KirN were deleted, complemented, and the emerged products were analyzed .
Molecular Structure Analysis
Kirromycin is a complex linear polyketide . The linear molecule is composed of three internal ring structures: a pyridone ring, a central tetrahydrofuran (THF) group, and a sugar-like moiety, also referred as goldinonic acid .
Chemical Reactions Analysis
The reactions associated with the elongation factor EF-Tu are affected by Kirromycin . Formation of the EF-Tu·GTP complex is strongly stimulated .
Physical And Chemical Properties Analysis
Kirromycin is a polyketide antibiotic . Its molecular weight is 796.94 g/mol and its chemical formula is C43H60N2O12 .
Applications De Recherche Scientifique
Production d'antibiotiques
La kirromycine est principalement connue pour son rôle d'antibiotique . Elle est produite par le Streptomyces collinus Tü 365, une bactérie vivant dans le sol . En tant qu'antibiotique, elle inhibe la biosynthèse des protéines en interagissant avec le facteur d'élongation EF-Tu .
Ingénierie génétique
Les gènes impliqués dans la biosynthèse de la this compound ont été étudiés pour leur potentiel en ingénierie génétique . Les gènes codant pour les enzymes de modification KirM, KirHVI, KirOI et KirOII, ainsi que la putative crotonyl-CoA réductase/carboxylase KirN ont été supprimés, complétés et les produits émergents ont été analysés . Cette collection de mutants peut servir de boîte à outils pour la génération de nouvelles kirromycines .
Exploration du génome
Le génome de Streptomyces collinus Tü 365, le producteur de la this compound, a été exploré pour révéler 32 grappes de gènes codant pour la biosynthèse de divers métabolites secondaires . Cela indique un énorme potentiel biosynthétique de cette souche .
Découverte de médicaments
La diversité structurelle des métabolismes secondaires prédits pour S. collinus Tü 365 comprend des PKS, des NRPS, des hybrides PKS-NRPS, un lanthipeptide, des terpènes et des sidérophores . Ceux-ci pourraient potentiellement conduire à la découverte de nouveaux médicaments .
Élucidation de la structure
La structure de la this compound et de ses dérivés a été élucidée à l'aide de la RMN 2D . Cela a permis l'attribution fonctionnelle des enzymes impliquées dans la modification de la this compound .
Mécanisme D'action
Target of Action
Kirromycin, also known as Delvomycin or Kirromycin, primarily targets the elongation factor Tu (EF-Tu) in prokaryotes . EF-Tu is a crucial component in the protein synthesis machinery of bacteria, playing a significant role in the elongation phase of protein synthesis .
Mode of Action
Kirromycin interacts with EF-Tu, inhibiting the substrate supply during the elongation phase of protein synthesis . Unlike some other antibiotics, such as fusidic acid, Kirromycin selectively acts upon the elongation factor from prokaryotes . This interaction maintains the EF-Tu*GTP conformation even after GTP is hydrolyzed to GDP .
Biochemical Pathways
The biosynthesis of Kirromycin involves non-ribosomal peptide synthetases (NRPSs), acyltransferase (AT)-harbouring polyketide synthases (PKSs), and AT-less PKSs . These enzymes catalyze the formation of complex secondary metabolites such as Kirromycin . The biosynthetic steps involve the formation of a phosphopantetheinyl group attached to a conserved serine residue within the active site .
Pharmacokinetics
It is known that the compound’s bioavailability and efficacy can be influenced by various factors, including its chemical structure and the presence of other compounds .
Result of Action
The result of Kirromycin’s action is the inhibition of protein synthesis in bacteria. By acting on EF-Tu, Kirromycin blocks the substrate supply necessary for the elongation phase of protein synthesis . This leads to the cessation of protein synthesis and ultimately inhibits bacterial growth .
Action Environment
The action, efficacy, and stability of Kirromycin can be influenced by environmental factors. For instance, the incorporation of polystyrenic resins into the fermentation process of Actinoplanes sp A8924, a producer of Kirromycin, resulted in a fourfold enhancement of Kirromycin productivity . This suggests that the production and action of Kirromycin can be optimized under certain environmental conditions .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-2-oxo-1H-pyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H60N2O12/c1-9-11-13-21-31-42(6,7)38(50)39(51)43(54,57-31)28(10-2)40(52)44-23-17-16-19-26(4)36(55-8)27(5)37-35(49)34(48)30(56-37)20-15-12-14-18-25(3)33(47)32-29(46)22-24-45-41(32)53/h9,11-22,24,27-28,30-31,34-39,48-51,54H,10,23H2,1-8H3,(H,44,52)(H2,45,46,53)/b11-9-,14-12+,17-16+,20-15+,21-13+,25-18+,26-19+/t27-,28-,30-,31+,34+,35+,36-,37+,38+,39-,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSYAPGFKGSXAJ-PAHGNTJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CNC2=O)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CNC2=O)O)O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C\C)(C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H60N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023647 | |
| Record name | Kirromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
796.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50935-71-2 | |
| Record name | Kirromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50935-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mocimycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050935712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kirromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mocimycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOCIMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO3AA461HS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



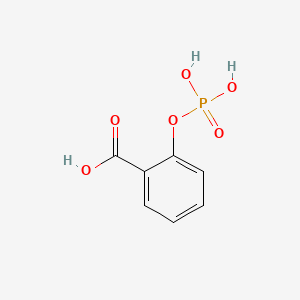
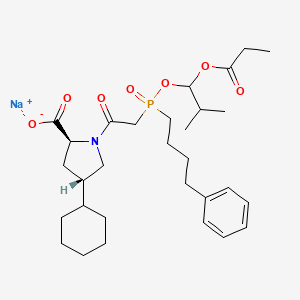




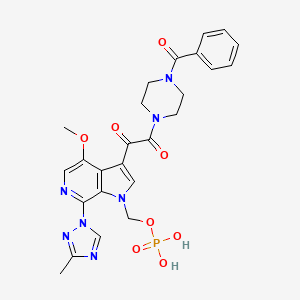

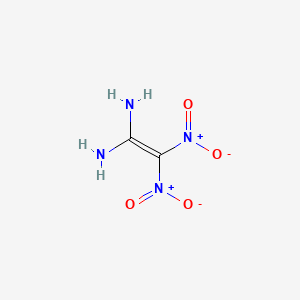
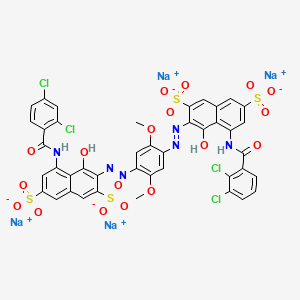

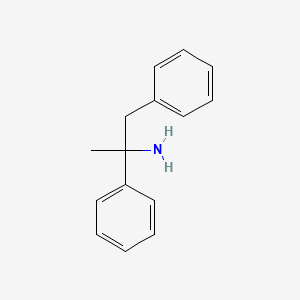
![(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1673591.png)
